![molecular formula C13H14N2O B2906287 N-[1-(3-Cyanophenyl)ethyl]-N-methylprop-2-enamide CAS No. 2361645-99-8](/img/structure/B2906287.png)
N-[1-(3-Cyanophenyl)ethyl]-N-methylprop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(3-Cyanophenyl)ethyl]-N-methylprop-2-enamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I (Pol I) transcription. It has shown promising results in preclinical studies as an anti-cancer agent and is currently in clinical trials for the treatment of solid tumors and hematological malignancies.
Wirkmechanismus
N-[1-(3-Cyanophenyl)ethyl]-N-methylprop-2-enamide selectively targets the DNA-binding domain of Pol I and prevents its interaction with the promoter region of rRNA genes, leading to the inhibition of Pol I transcription and the reduction of rRNA synthesis. This results in the activation of the p53 pathway, which induces cell cycle arrest and apoptosis in cancer cells. N-[1-(3-Cyanophenyl)ethyl]-N-methylprop-2-enamide also induces DNA damage and activates the DNA damage response pathway, which further enhances its anti-cancer activity.
Biochemical and Physiological Effects:
N-[1-(3-Cyanophenyl)ethyl]-N-methylprop-2-enamide has been shown to have potent anti-cancer activity in vitro and in vivo, with minimal toxicity to normal cells. It has been reported to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit tumor growth and metastasis in animal models. N-[1-(3-Cyanophenyl)ethyl]-N-methylprop-2-enamide has also been shown to enhance the anti-cancer activity of other chemotherapy agents, such as doxorubicin and gemcitabine.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[1-(3-Cyanophenyl)ethyl]-N-methylprop-2-enamide is its selectivity for Pol I transcription, which minimizes off-target effects and toxicity to normal cells. Another advantage is its ability to induce DNA damage and activate the DNA damage response pathway, which may overcome the resistance of cancer cells to chemotherapy. However, one limitation of N-[1-(3-Cyanophenyl)ethyl]-N-methylprop-2-enamide is its relatively low solubility and bioavailability, which may affect its efficacy in clinical settings. Another limitation is the potential for the development of resistance to N-[1-(3-Cyanophenyl)ethyl]-N-methylprop-2-enamide, which may require the use of combination therapies to overcome.
Zukünftige Richtungen
For N-[1-(3-Cyanophenyl)ethyl]-N-methylprop-2-enamide research include the optimization of its synthesis method and formulation to improve its solubility and bioavailability. Further preclinical and clinical studies are needed to evaluate its safety and efficacy in different cancer types and patient populations. The development of biomarkers for patient selection and response prediction may also enhance the clinical utility of N-[1-(3-Cyanophenyl)ethyl]-N-methylprop-2-enamide. Additionally, the combination of N-[1-(3-Cyanophenyl)ethyl]-N-methylprop-2-enamide with other chemotherapy agents or targeted therapies may improve its anti-cancer activity and overcome the development of resistance.
Synthesemethoden
The synthesis of N-[1-(3-Cyanophenyl)ethyl]-N-methylprop-2-enamide involves several steps, including the reaction of 3-cyanophenylacetic acid with thionyl chloride to form the corresponding acid chloride, followed by the reaction with N-methyl-2-propen-1-amine to obtain the desired product. The yield of N-[1-(3-Cyanophenyl)ethyl]-N-methylprop-2-enamide can be improved by optimizing the reaction conditions, such as temperature, time, and reagent ratios.
Wissenschaftliche Forschungsanwendungen
N-[1-(3-Cyanophenyl)ethyl]-N-methylprop-2-enamide has been extensively studied for its anti-cancer activity, particularly in the treatment of hematological malignancies such as multiple myeloma and acute myeloid leukemia. It has also shown promising results in preclinical studies for the treatment of solid tumors such as breast, ovarian, and pancreatic cancer. N-[1-(3-Cyanophenyl)ethyl]-N-methylprop-2-enamide works by inhibiting Pol I transcription, which is essential for the production of ribosomal RNA (rRNA) and the growth and proliferation of cancer cells.
Eigenschaften
IUPAC Name |
N-[1-(3-cyanophenyl)ethyl]-N-methylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-4-13(16)15(3)10(2)12-7-5-6-11(8-12)9-14/h4-8,10H,1H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSLLXDFLRVAWKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC(=C1)C#N)N(C)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.